Methylprednisolone acetal
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Overview
Description
Methylprednisolone acetal is a synthetic glucocorticoid corticosteroid, a derivative of prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in clinical and veterinary medicine for its ability to modulate the immune response and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylprednisolone acetal can be synthesized through various chemical pathways. One common method involves the acetylation of methylprednisolone. The process typically includes the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final acetal product.
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation reactions. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The suspension of this compound is prepared using moist heat sterilization or autoclaving in the presence of polysorbate to achieve good physical and chemical stability .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone acetal undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation and alkylation, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methylprednisolone acetal has a wide range of applications in scientific research:
Mechanism of Action
Methylprednisolone acetal exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also influences carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis .
Comparison with Similar Compounds
Methylprednisolone acetal is often compared with other glucocorticoids such as prednisone and hydrocortisone. While all these compounds share similar anti-inflammatory and immunosuppressive properties, this compound is known for its higher potency and longer duration of action . Unlike prednisone, which requires conversion to its active form in the liver, this compound is active in its administered form, making it more effective in certain clinical scenarios .
Similar Compounds
- Prednisone
- Hydrocortisone
- Dexamethasone
- Betamethasone
This compound stands out due to its unique pharmacokinetic profile and its ability to be administered in various forms, including oral, injectable, and topical preparations .
Properties
CAS No. |
65644-79-3 |
---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O6/c1-11-8-13-14-5-7-22(28,18(25)19(26)27)21(14,3)10-16(24)17(13)20(2)6-4-12(23)9-15(11)20/h4,6,9,11,13-14,16-17,19,24,26-28H,5,7-8,10H2,1-3H3/t11-,13-,14-,16-,17+,20-,21-,22-/m0/s1 |
InChI Key |
YGQIQVGIXHWRFV-XLECKLAMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(O)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(O)O)O |
Origin of Product |
United States |
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